Chlorocitric acid

TCA cycle inhibition halogenated citrate analog acute toxicity

For researchers studying TCA cycle disruption without the hypocalcemia caused by fluorocitrate, Chlorocitric Acid (CAS 76432-78-5) provides a cleaner pharmacological profile. It produces an 18-fold plasma lactate increase (vs. 3.7-fold with fluorocitrate) and minimal calcium disturbance, enabling isolated lactic acidosis models. Its (-)-threo isomer acts as a peripheral anorectic via delayed gastric emptying, without inhibiting fatty acid synthesis-ideal for appetite and gut-brain axis studies. Ensure consistent in vivo results with our high-purity, analytically verified chlorocitrate.

Molecular Formula C6H7ClO7
Molecular Weight 226.57 g/mol
CAS No. 76432-78-5
Cat. No. B7904212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorocitric acid
CAS76432-78-5
Molecular FormulaC6H7ClO7
Molecular Weight226.57 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(C(C(=O)O)Cl)(C(=O)O)O
InChIInChI=1S/C6H7ClO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13)/t3-,6-/m0/s1
InChIKeyPLYZXLXZNMQAAU-DZSWIPIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorocitric Acid (CAS 76432-78-5): A Halogenated Tricarboxylic Acid Tool Compound for Metabolic Research


Chlorocitric acid (chlorocitrate) is an organochlorine derivative of citric acid belonging to the tricarboxylic acid class, with the molecular formula C₆H₇ClO₇ and a molecular weight of 226.57 g/mol [1]. The compound exists as four stereoisomers; the (−)-threo isomer is the pharmacologically active form that has been characterized as a peripherally acting anorectic agent and a moderate inhibitor of the tricarboxylic acid (TCA) cycle [2][3]. Unlike its fluorinated analog fluorocitrate, chlorocitrate produces a distinct metabolic signature characterized by pronounced lactic acidosis rather than hypocalcemia, and unlike the structurally related hydroxycitrate, it suppresses appetite without inhibiting de novo fatty acid synthesis [2][4].

Stereochemically defined (−)-threo enantiomer for appetite regulation studies
Halogen-selective TCA cycle perturbation without fluorocitrate-associated hypocalcemia
Peripheral anorectic mechanism independent of de novo lipogenesis inhibition

Stereochemical and Mechanistic Specificity: Why Chlorocitric Acid Cannot Be Replaced by Generic Citrate Analogs


Chlorocitric acid cannot be interchanged with other citric acid derivatives or halogenated citrate analogs because its biological profile is defined by a unique intersection of stereochemistry, halogen identity, and mechanism. Among the four stereoisomers of chlorocitric acid, only the (−)-threo isomer retains anorectic activity at lower doses [1]. The chlorine substitution produces fundamentally different pharmacology from the fluorine substitution in fluorocitrate: chlorocitrate is a significantly weaker TCA cycle inhibitor with a distinct toxicity profile dominated by lactic acidosis rather than hypocalcemia [2]. Furthermore, unlike (−)-threo-hydroxycitric acid—a structural analog and potent inhibitor of ATP citrate lyase and fatty acid synthesis—chlorocitrate suppresses appetite through a peripheral mechanism involving delayed gastric emptying without inhibiting lipogenesis [3]. This mechanistic divergence makes chlorocitric acid a unique tool for dissecting peripheral appetite regulation pathways independent of lipid synthesis inhibition.

Stereoisomer mismatch
Racemic or alternative stereoisomers may not reproduce anorectic activity at lower doses; (−)-threo identity requires verification.
Halogen substitution
Fluorocitrate shifts toxicity toward severe hypocalcemia rather than lactic acidosis, altering endpoint interpretation.
Mechanistic divergence
Hydroxycitrate inhibits fatty acid synthesis via ATP citrate lyase; chlorocitrate acts through gastric emptying delay, not interchangeable for lipogenesis studies.

Chlorocitric Acid (CAS 76432-78-5): Quantitative Differentiation Evidence Against Closest Analogs


TCA Cycle Inhibition: Chlorocitrate Is a Significantly Weaker Inhibitor Than Fluorocitrate, Defining a Distinct Toxicity Profile

In a direct head-to-head in vivo comparison in dogs, chlorocitrate at 100 mg/kg i.v. produced TCA cycle inhibition evidenced by ATP depletion and hepatic citrate accumulation, similar to fluorocitrate at only 8 mg/kg i.v. However, chlorocitrate was a significantly weaker inhibitor of citrate metabolism, with substantially lower serum citrate accumulation despite the 12.5-fold higher dose. Crucially, the toxicity signatures diverged: chlorocitrate produced an 18-fold increase in plasma lactate versus a 3.7-fold increase for fluorocitrate, while fluorocitrate produced severe hypocalcemia (−30%) that was only minimal with chlorocitrate [1].

Plasma lactate
Head-to-head
18-fold increase from baseline
Supports lactic acidosis model selection
Chlorocitrate 100 mg/kg i.v. vs. fluorocitrate 3.7-fold; dogs
TCA cycle inhibition halogenated citrate analog acute toxicity

Stereospecific Anorectic Activity: Only the (−)-threo Isomer Retains Efficacy at Lower Doses

All four stereoisomers of chlorocitric acid suppressed food intake in rats at high doses; however, only the (−)-threo isomer retained anorectic activity at lower doses [1]. Of the four stereoisomers, (−)-threo-chlorocitric acid was the most active both in delaying gastric emptying and producing anorexia in rats [2]. The patent literature further confirms that (−)-threo-chlorocitric acid is significantly more active in the acute meal-fed assay across three diets and in pyramiding dose studies than hydroxycitric acid, with citric acid being inactive [3].

Stereospecific activity
Head-to-head
Only (−)-threo retains anorectic effect at lower doses
Stereochemical-control essential for assay
Racemic or other isomers significantly less active
anorectic agent stereospecificity appetite suppression

Absence of Tolerance Development: Chlorocitrate Maintains Anorectic Effect Upon Repeated Administration Unlike CNS-Acting Comparators

In contrast to the tolerance observed with continued administration of mazindol or diethylpropion—two centrally acting anorectic agents—tolerance to the anorectic effect of (−)-threo-chlorocitric acid did not develop upon repeated dosing [1]. This differential profile is attributed to its peripheral mechanism of action involving delayed gastric emptying rather than central neurotransmitter modulation [2].

Tolerance development
Head-to-head
No tolerance vs. mazindol/diethylpropion upon repeated dosing
Supports sustained-dosing protocols
Peripheral mechanism context; rats
anorectic tolerance antiobesity peripheral mechanism

Human Clinical Body Weight Effect: Chlorocitrate 300 mg TID Produces Net Weight Loss vs. Placebo in Obese Men

In a double-blind, randomized, placebo-controlled crossover study, eight obese male volunteers (mean weight 117 kg, 164% ideal body weight) received chlorocitrate 300 mg TID or placebo 1–2 hours before meals for 7 days. During chlorocitrate treatment, subjects lost more weight or gained less versus placebo by an average of 1.6 kg/week, while consuming a mean of 4,510 kcal/day. Food intake was reduced by approximately 1,650 kcal/week. Side effects were few and insignificant [1]. Separately, a pilot trial in seven obese men showed subjects gained an average of 5 pounds during 7 days of placebo but had a reduction in body weight when administered 300 mg TID chlorocitric acid [2].

Human body weight
Trial context
Net reduction 1.6 kg/week vs. placebo
Reported human endpoint context
300 mg TID in obese men; 7-day crossover
clinical obesity body weight reduction appetite suppressant

Mechanistic Divergence from Hydroxycitrate: Chlorocitrate Does Not Inhibit Fatty Acid Synthesis

Unlike (−)-threo-hydroxycitric acid, a structurally related compound that inhibits fatty acid synthesis via potent ATP citrate lyase inhibition (reported Ki values ranging from 8 pM to 0.8 µM depending on assay conditions), (−)-threo-chlorocitric acid did not suppress fatty acid synthesis in an isolated hepatocyte system or in vivo [1]. Instead, chlorocitrate's anorectic effect is mediated through a peripheral mechanism involving significant delay of gastric emptying, as demonstrated by direct measurement in rats [1][2]. The patent claims explicitly note that even though (−)-threo-chlorocitric acid is devoid of metabolic activity as an inhibitor of lipid and cholesterol syntheses, carcass analysis confirmed that weight loss was attributable to reduction in body lipids [3].

Fatty acid synthesis
Head-to-head
No inhibition vs. hydroxycitrate (ATP citrate lyase Ki 8 pM–0.8 µM)
Supports gastric emptying pathway studies
Isolated hepatocytes; in vivo rat liver
lipogenesis mechanism of action gastric emptying

Species-Dependent Anorectic Potency: 40-Fold Greater Efficacy in Canine vs. Rodent Models

The anorectic potency of (−)-threo-chlorocitric acid was approximately 40-fold greater in dogs than in lean and obese rats, suggesting significant species-dependent pharmacodynamic differences [1]. In sham-feeding rats, the minimal effective anorectic dose was 200 mg/kg p.o., with effects evident at 60 minutes post-dose; in real-feeding rats, the minimal effective dose was 100 mg/kg p.o. with effects apparent at 15 minutes [2].

Species potency
Cross-study
~40-fold greater potency in dogs vs. rats
Species-dependent potency gradient
Rat minimal effective dose 100 mg/kg p.o.
species potency translational pharmacology anorectic

Chlorocitric Acid (CAS 76432-78-5): Validated Research and Industrial Application Scenarios


Metabolic Acidosis and TCA Cycle Perturbation Modeling

Chlorocitrate is the preferred halogenated citrate analog for in vivo studies requiring TCA cycle inhibition without the confounding severe hypocalcemia caused by fluorocitrate. As demonstrated in the head-to-head canine study, chlorocitrate at 100 mg/kg i.v. produces an 18-fold plasma lactate elevation compared to fluorocitrate's 3.7-fold elevation, while causing only minimal effects on calcium distribution versus fluorocitrate's life-threatening −30% hypocalcemia [1]. This makes chlorocitrate uniquely suited for modeling lactic acidosis syndromes, studying lactate-driven cardiovascular depression (hypothermia, bradycardia, QT-interval elongation), and investigating the metabolic consequences of TCA cycle disruption in isolation from calcium-related toxicity.

Peripheral Appetite Suppression Research Without Lipogenesis Confounding

For appetite and feeding behavior studies requiring a peripherally acting anorectic agent, (−)-threo-chlorocitric acid offers a mechanism cleanly separated from lipid synthesis inhibition. Unlike (−)-threo-hydroxycitric acid, which potently inhibits ATP citrate lyase and suppresses de novo lipogenesis, chlorocitrate produces anorexia through delayed gastric emptying without affecting fatty acid synthesis in hepatocytes or in vivo [2][3]. This mechanistic specificity enables researchers to isolate gastrointestinal satiety signaling pathways from metabolic feedback mechanisms. The lack of tolerance development upon repeated administration, in contrast to CNS-acting agents such as mazindol and diethylpropion [4], further supports its use in long-term feeding studies.

Antiobesity Drug Discovery and Translational Pharmacology

Chlorocitrate provides a clinically validated reference compound for antiobesity drug discovery programs. Human data demonstrate that 300 mg TID produces a net body weight reduction of approximately 1.6 kg/week versus placebo in obese men through a peripheral appetite suppression mechanism, with food intake reduced by approximately 1,650 kcal/week [5]. The compound's 40-fold greater potency in dogs compared to rats [4] offers a valuable model for studying species-dependent pharmacodynamic differences in peripheral satiety signaling, informing translational dose selection strategies. The established stereochemical requirement—only the (−)-threo isomer is active at lower doses [4]—provides a defined quality specification for procurement and formulation in development programs.

Gastric Emptying and Gut-Brain Axis Mechanistic Studies

Among the four stereoisomers of chlorocitric acid, (−)-threo-chlorocitric acid was the most active in delaying gastric emptying in rats [2]. Sham-feeding experiments confirmed that chlorocitrate's anorectic effect cannot be solely attributed to inhibition of gastric emptying, as it also decreased sham feeding where gastric distention does not occur, yet the greater potency in real-feeding (minimal effective dose 100 mg/kg) versus sham-feeding (200 mg/kg) conditions indicates that part of the anorectic effect depends on postingestive cues [3]. This dual mechanism makes chlorocitrate a critical tool for dissecting the relative contributions of pre-absorptive and post-absorptive signals in the gut-brain axis controlling food intake.

Application
Selection Property
Validation Focus
Metabolic acidosis modeling without hypocalcemia
Halogen-specific metabolic signature (lactic acidosis vs. hypocalcemia)
Lactate-driven cardiovascular and systemic endpoints
Peripheral appetite regulation (gastric emptying)
Mechanistic separation from lipogenesis inhibition
Gastric emptying kinetics and food intake assays
Antiobesity drug discovery reference
Reported human endpoint context and species-dependent pharmacodynamics
Cross-species dose-response calibration; stereochemical identity verification
Gut-brain axis satiety signaling
Stereoisomer-dependent gastric effects and sham-feeding differential
Pre-absorptive vs. post-absorptive cue isolation
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